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Abstract
Triamantane (C₁₈H₂₄), a member of the diamondoid series, possesses a rigid, cage-like

hydrocarbon structure that imparts unique physicochemical properties, including high thermal

stability. These characteristics make it a molecule of significant interest in nanotechnology,

materials science, and as a scaffold in drug development. A thorough understanding of the

thermodynamic properties of triamantane in its crystalline state is crucial for its application and

for the prediction of its behavior under various conditions. This technical guide provides a

summary of the known thermodynamic data for triamantane crystals, outlines the experimental

methodologies for their determination, and presents a generalized workflow for such

characterization. Due to the limited availability of comprehensive experimental data for

triamantane, this guide also includes comparative data for the lower diamondoids,

adamantane and diamantane, to provide a broader context.

Introduction to Triamantane
Triamantane is a higher diamondoid molecule composed of three fused adamantane cages.

Its carbon framework is a small, hydrogen-terminated fragment of the diamond lattice, resulting

in a highly stable and strain-free structure.[1] This inherent stability leads to a high melting point

compared to other hydrocarbons of similar molecular weight. The estimated melting point for

triamantane is 221.5 °C.[1] Like other diamondoids, triamantane can exist in different
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crystalline phases, and understanding the transitions between these phases is key to its

application.

Quantitative Thermodynamic Data
The available quantitative thermodynamic data for triamantane crystals is sparse compared to

that of adamantane and diamantane. A known solid-solid phase transition has been reported,

the details of which are provided in the table below. For comparative purposes, data for

adamantane and diamantane are also included.

Table 1: Thermodynamic Properties of Triamantane and Other Lower Diamondoids

Property Triamantane Adamantane Diamantane

Formula C₁₈H₂₄ C₁₀H₁₆ C₁₄H₂₀

Molar Mass ( g/mol ) 240.38 136.23 188.32

Melting Point (°C) 221.5 (est.)[1] ~270 (sublimes)[1] ~236.5[1]

Solid-Solid Phase

Transition

Transition

Temperature (K)
293.65[1] 208.6[2] -

Enthalpy of Transition

(ΔHtrs) (kJ/mol)
1.06 (Phase II → I)[1]

3.38 (Tetragonal →

Cubic)[2]
-

Entropy of Transition

(ΔStrs) (J/mol·K)
3.77 (Phase II → I)[1]

16.2 (Tetragonal →

Cubic)[2]
-

Enthalpy of

Sublimation (ΔHsub)

(kJ/mol)

Not available 58.3 (at 308 K) 95.94[3]

Note: The entropy of transition for triamantane is reported as 3.77 kJ/mol in the source, which

is dimensionally inconsistent and likely a typographical error. It is presented here as J/mol·K for

consistency with standard units for entropy of transition.
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Experimental Protocols
Detailed experimental protocols for the thermodynamic characterization of triamantane are not

readily available in the literature. However, the methodologies employed for analogous

compounds like adamantane and its derivatives are well-established. These standard

techniques would be directly applicable to the study of triamantane crystals.

Adiabatic Calorimetry
Adiabatic calorimetry is a highly precise method for determining the heat capacity (Cp) of a

substance as a function of temperature. It can also be used to measure the enthalpy and

entropy of phase transitions.

Principle: A sample is placed in a calorimeter that is thermally isolated from its surroundings.

A known amount of electrical energy is supplied to the sample, and the resulting temperature

increase is measured.

Methodology:

A precisely weighed sample of crystalline triamantane is sealed in a sample container

within the adiabatic calorimeter.

The calorimeter is cooled to the starting temperature (e.g., near liquid helium

temperature).

A series of measurements are taken by introducing a known quantity of electrical energy

to the sample and measuring the resulting temperature rise once thermal equilibrium is

reached.

The heat capacity is calculated at each temperature point.

In the region of a phase transition, the energy is supplied until the transition is complete,

allowing for the determination of the enthalpy of transition. The entropy of transition is then

calculated from the enthalpy and the transition temperature.

Differential Scanning Calorimetry (DSC)
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DSC is a widely used thermal analysis technique to study phase transitions and measure heat

capacity.

Principle: The difference in the amount of heat required to increase the temperature of a

sample and a reference is measured as a function of temperature.

Methodology:

A small, accurately weighed sample of triamantane is placed in a sample pan, and an

empty pan is used as a reference.

The sample and reference are heated or cooled at a constant rate.

The differential heat flow to the sample and reference is monitored.

An endothermic or exothermic peak in the DSC curve indicates a phase transition. The

area under the peak is proportional to the enthalpy of the transition.[4]

Combustion Calorimetry
This technique is used to determine the enthalpy of formation of a compound.

Principle: A sample is completely combusted in a high-pressure oxygen environment within a

sealed container (a "bomb"). The heat released by the combustion reaction is measured.

Methodology:

A pellet of known mass of triamantane is placed in the bomb calorimeter.

The bomb is sealed, filled with high-pressure oxygen, and placed in a container of a

known volume of water.

The sample is ignited, and the temperature change of the water is measured.

From the heat of combustion, the standard enthalpy of formation can be calculated using

Hess's law.

Knudsen Effusion and Torsion-Effusion Methods
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These methods are used to measure the vapor pressure of a solid as a function of

temperature, from which the enthalpy of sublimation can be derived using the Clausius-

Clapeyron equation.

Principle: The rate of effusion of a vapor through a small orifice in a temperature-controlled

cell is measured.

Methodology:

A sample of triamantane is placed in a Knudsen cell, which is an isothermal container

with a small hole.

The cell is heated to a specific temperature in a high vacuum.

The rate of mass loss due to the effusion of the vapor is measured.

The vapor pressure is calculated from the effusion rate.

This is repeated at various temperatures to determine the enthalpy of sublimation.

Visualized Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive thermodynamic

characterization of a crystalline molecular solid like triamantane, based on the experimental

protocols described above.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083405#thermodynamic-properties-of-triamantane-
crystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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